molecular formula C18H22FN3OS B2873389 N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-15-6

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2873389
CAS RN: 869346-15-6
M. Wt: 347.45
InChI Key: QKNYUHVHBCBBQJ-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, a common feature in many biologically active compounds . The fluorophenyl group would likely contribute to the compound’s reactivity and potential biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research into compounds incorporating sulfamoyl moieties, akin to the chemical structure of interest, has demonstrated promising antimicrobial and antifungal properties. Studies have focused on the synthesis of new heterocyclic compounds suitable as antimicrobial agents, revealing that such compounds exhibit significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). This suggests potential applications of N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide in developing new treatments against microbial infections.

Cancer Research

In the realm of oncology, derivatives of imidazole and thiadiazole, similar to the compound , have been evaluated for their role as glutaminase inhibitors. Such inhibitors are of interest for their potential to attenuate the growth of cancer cells. For instance, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown promise in inhibiting kidney-type glutaminase (GLS), reducing the proliferation of lymphoma cells both in vitro and in vivo (Shukla et al., 2012). This highlights the potential application of related compounds in cancer therapy.

Histamine H3-Receptor Antagonists

Compounds with structures similar to the specified chemical have been synthesized and evaluated as histamine H3-receptor antagonists, which are of interest for their neuroprotective and cognitive-enhancing properties. For example, ciproxifan, a known histamine H3-receptor antagonist, has been explored for its potential in treating neurological disorders, showcasing the broader applicability of compounds within this chemical class (Stark, 2000).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds featuring imidazolyl and sulfanyl groups has contributed to the understanding of their chemical behavior and potential biological activities. For instance, the crystal structure analysis of related compounds has facilitated the exploration of their physicochemical properties and reactivity, laying the groundwork for the development of new drugs and materials (Cai et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many imidazole-containing compounds are known to have antimicrobial activity .

Future Directions

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. Given the known biological activity of many imidazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-15-8-6-14(7-9-15)12-22-11-10-20-18(22)24-13-17(23)21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYUHVHBCBBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide

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